molecular formula C13H9Cl2N3O3 B11947326 N-(2-Chloro-4-nitrophenyl)-N'-(2-chlorophenyl)urea CAS No. 6664-58-0

N-(2-Chloro-4-nitrophenyl)-N'-(2-chlorophenyl)urea

Cat. No.: B11947326
CAS No.: 6664-58-0
M. Wt: 326.13 g/mol
InChI Key: JYSLAILXIQDBOY-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is a synthetic organic compound characterized by the presence of chloro and nitro substituents on a phenyl ring, linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea typically involves the reaction of 2-chloro-4-nitroaniline with 2-chloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is essential to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Ammonia or primary amines, solvents like ethanol or water, elevated temperatures.

Major Products Formed

    Reduction: N-(2-Amino-4-nitrophenyl)-N’-(2-chlorophenyl)urea.

    Substitution: N-(2-Chloro-4-nitrophenyl)-N’-(2-substituted phenyl)urea.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-nitrophenyl)-N’-(2-bromophenyl)urea
  • N-(2-Chloro-4-nitrophenyl)-N’-(2-methylphenyl)urea
  • N-(2-Chloro-4-nitrophenyl)-N’-(2-fluorophenyl)urea

Uniqueness

N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is unique due to the specific combination of chloro and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

6664-58-0

Molecular Formula

C13H9Cl2N3O3

Molecular Weight

326.13 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(2-chlorophenyl)urea

InChI

InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)16-13(19)17-12-6-5-8(18(20)21)7-10(12)15/h1-7H,(H2,16,17,19)

InChI Key

JYSLAILXIQDBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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